5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid
Overview
Description
5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid, also known as AMCA, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. AMCA is a derivative of salicylic acid and has been found to have anti-inflammatory, antioxidant, and antimicrobial properties.
Scientific Research Applications
Biosynthesis and Antibiotics
- Biosynthesis of Mitomycin Antibiotics: 5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid is identified as a biogenetic precursor in the synthesis of mitomycin antibiotics. This is significant in understanding the biosynthetic pathways of these antibiotics (Anderson, Kibby, Rickards, & Rothschild, 1980).
- Synthesis of Antibiotic Precursors: It's also used in the preparation of chlorinated analogs for antibiotic biosynthesis, demonstrating its versatility in developing different antibiotic classes (Becker, 1984).
Chemical Synthesis
- Synthesis of Chromans and Chromenes: The compound plays a role in the synthesis of carboxy-2,2-dimethylchromans and chromenes, which are important in various chemical applications (Ahluwalia, Jolly, & Tehim, 1982).
- Intermediate in Pharmaceutical Synthesis: As an intermediate in the synthesis of amisulpride, a notable antipsychotic medication, it showcases its importance in pharmaceutical chemistry (Wang Yu, 2008).
Spectral and Analytical Studies
- Analytical Studies of Organic Ligands: The compound is utilized in the spectral analysis and characterization of organic ligands, highlighting its role in analytical chemistry (Patel, 2020).
Biochemical Applications
- Enzyme Studies in Metabolic Pathways: In the study of enzymatic reactions and metabolic pathways, this compound has been identified as a key molecule. For instance, it's involved in the deamination of a chemically unstable intermediate in the metabolic pathway of 4-amino-3-hydroxybenzoic acid in certain bacterial strains (Orii, Takenaka, Murakami, & Aoki, 2004).
Biosynthesis in Plants
- Hydroxybenzoic Acids in Plants: This compound contributes to understanding the biosynthesis of hydroxybenzoic acids in higher plants, expanding knowledge in plant biochemistry and phytochemistry (El-Basyouni, Chen, Ibrahim, Neish, & Towers, 1964).
properties
IUPAC Name |
5-[amino(carboxy)methyl]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c10-7(9(14)15)4-1-2-6(11)5(3-4)8(12)13/h1-3,7,11H,10H2,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZBCZTXSTWCIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[Amino(carboxy)methyl]-2-hydroxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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